1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyridoquinoline core, a thiadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoquinoline core, followed by the introduction of the thiadiazole ring and other functional groups. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their antimalarial activity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as acetazolamide, are used as diuretics and anticonvulsants.
Uniqueness
7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its combination of a pyridoquinoline core and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-5-12-20-21-18(26-12)19-16(24)13-15(23)11-8-3-6-10-7-4-9-22(14(10)11)17(13)25/h3,6,8,23H,2,4-5,7,9H2,1H3,(H,19,21,24) |
InChI Key |
OAOQDBGVKMWFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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